N7-(2',3',4'-Trihydroxybutyl)guanine-d6
Description
Properties
Molecular Formula |
C₉H₇D₆N₅O₄ |
|---|---|
Molecular Weight |
261.27 |
Synonyms |
2-Amino-1,7-dihydro-7-(2,3,4-trihydroxybutyl)-6H-purin-6-one-d6; N-7-(2’,3’,4’-Trihydroxybut-1’-yl)guanine; 7-(2,3,4-Trihydroxybutyl)guanine-d6; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling for Research Applications
Chemical Synthesis Routes for N7-(2',3',4'-Trihydroxybutyl)guanine Standards
The primary route for the chemical synthesis of N7-(2',3',4'-Trihydroxybutyl)guanine (N7-THBG) standards involves the reaction of a guanine (B1146940) source with a reactive metabolite of 1,3-butadiene (B125203), namely 1,2:3,4-diepoxybutane (BDO2). Two diastereomeric forms of N7-THBG are known to exist, (±)-THBG and meso-THBG, which are formed from the reaction with (±)-BDO2 and meso-BDO2, respectively. nih.govorgsyn.org
A common laboratory-scale synthesis of (±)-THBG involves the reaction of guanosine (B1672433) with (±)-BDO2 in an acidic medium, such as acetic acid, at an elevated temperature (e.g., 60°C). This initial reaction results in the formation of the N7-alkylated guanosine adduct. Subsequent acid hydrolysis, typically with hydrochloric acid at around 80°C, cleaves the glycosidic bond, releasing the free N7-(2',3',4'-Trihydroxybutyl)guanine base. The product can then be purified from the reaction mixture by precipitation and centrifugation.
The synthesis of the meso-THBG diastereomer follows a similar principle, utilizing meso-BDO2 as the alkylating agent. The reaction of guanosine with a mixture of (±)-BDO2 and meso-BDO2 will yield a corresponding mixture of the (±)-THBG and meso-THBG diastereomers, which can then be separated chromatographically.
In these syntheses, the N7-position of guanine is the most nucleophilic site and is preferentially alkylated. rti.org This kinetically favored product formation is a common feature in the synthesis of N7-guanine nucleosides. nih.gov
Strategies for Stable Isotope Labeling, Emphasizing N7-(2',3',4'-Trihydroxybutyl)guanine-d6 and Related Analogs
Stable isotope-labeled internal standards are indispensable for the accurate quantification of DNA adducts by mass spectrometry, enabling the differentiation from background noise and correction for sample loss during workup. nih.gov For N7-THBG, various isotopic labeling strategies have been employed, including the use of ¹³C and ¹⁵N. For instance, a [¹³C₄,¹⁵N₁]-(±)-THBG standard has been synthesized using [4,5,6,8-¹³C₄]-[9-¹⁵N₁]guanosine as the starting material, following the same reaction pathway as the unlabeled compound.
The synthesis of this compound, while not explicitly detailed in a single publication, can be logically inferred from established synthetic routes. The strategy would involve the use of a deuterated precursor, specifically hexadeutero-1,3-butadiene (1,3-butadiene-d6). This deuterated starting material can be synthesized through methods such as the catalytic deuteration of 1,3-butadiene using deuterium (B1214612) gas (D₂) or via the dehydrohalogenation of deuterated halides. pnas.org
Following the metabolic or chemical oxidation of 1,3-butadiene-d6 to its corresponding deuterated diepoxybutane (BDO2-d6), this reactive intermediate would then be reacted with guanosine. The subsequent steps of acid hydrolysis and purification would mirror those for the synthesis of the unlabeled N7-THBG, ultimately yielding this compound. This approach ensures that the deuterium labels are located on the trihydroxybutyl side chain of the guanine adduct. Deuteration of molecules is a known strategy to improve metabolic stability and bioavailability in some cases. researchgate.net
Spectroscopic and Chromatographic Characterization of Synthesized Research Standards
The synthesized N7-THBG standards and their isotopically labeled analogs are rigorously characterized using a combination of spectroscopic and chromatographic techniques to confirm their identity and purity.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of N7-THBG. In DMSO-d6, the ¹H NMR spectrum of (±)-THBG shows characteristic signals for the protons of the guanine base and the trihydroxybutyl side chain.
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for (±)-N7-(2',3',4'-Trihydroxybutyl)guanine in DMSO-d6
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(8)-H | 7.79 | s | - |
| NH | 7.2 | brs | - |
| NH₂ | 6.09 | s | - |
| C(2')-OH & C(3')-OH | 4.66 and 4.67 | q-like d | 3.0 |
| C(4')-OH | 4.48 | t | 5.4 |
| C(1')-H | 4.28 | dd | Jgem = 13.6, Jvic = 4.0 |
| C(1')-H | 4.11 | dd | Jgem = 13.6, Jvic = 8.8 |
| C(2')-H | 3.81 | brs | - |
| C(4')-H₂ & C(3')-H | 3.2-3.5 | m | - |
| Data sourced from Blair et al. (2000). |
Mass spectrometry (MS), particularly in tandem with liquid chromatography (LC/MS/MS), is used to confirm the molecular weight and fragmentation pattern of the adducts. For N7-THBG, electrospray ionization (ESI) typically produces a prominent protonated molecular ion [M+H]⁺ at an m/z of 256. Collision-induced dissociation (CID) of this ion results in a characteristic neutral loss of the trihydroxybutyl side chain, yielding a product ion at m/z 152, corresponding to protonated guanine.
For the isotopically labeled analogs, the m/z values are shifted accordingly. For example, [¹³C₄,¹⁵N₁]-(±)-THBG shows an [M+H]⁺ ion at m/z 261, with a corresponding product ion at m/z 157 after fragmentation. For this compound, the expected [M+H]⁺ ion would be at m/z 262, with the fragment ion corresponding to protonated guanine remaining at m/z 152, as the deuterium atoms are on the lost side chain.
Ultraviolet (UV) spectroscopy of N7-THBG in 0.1 N HCl shows a characteristic absorption maximum at approximately 250-251 nm.
Chromatographic Characterization:
High-performance liquid chromatography (HPLC) is essential for the purification and analysis of N7-THBG. Due to the polar nature of the molecule, reversed-phase columns are commonly used with aqueous mobile phases. nih.gov The separation of the (±)-THBG and meso-THBG diastereomers can be achieved using a complex gradient elution.
Capillary HPLC coupled with high-resolution mass spectrometry (HRMS/MS) provides a highly sensitive and specific method for the quantification of N7-THBG in biological matrices. nih.gov
Interactive Data Table: Example HPLC Conditions for N7-THBG Analysis
| Parameter | Condition |
| Method 1: Diastereomer Separation | |
| Column | YMC-AQ ODS |
| Mobile Phase | Methanol (B129727)/Water Gradient |
| Retention Time (±)-THBG | 15.50 min |
| Retention Time meso-THBG | 15.85 min |
| Source: Blair et al. (2000) | |
| Method 2: Capillary HPLC-HRMS/MS | |
| Column | Synergi Hydro RP 80Å (250 x 0.5 mm, 4 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 10 µL/min |
| Gradient | 1% B to 7% B over 12 min, with further increases |
| Retention Time | 17-18 min (all stereoisomers co-elute) |
| Source: Sangaraju et al. (2013) | nih.gov |
The use of deuterated standards like this compound in isotope dilution mass spectrometry is expected to show nearly identical chromatographic behavior to the unlabeled compound, with a possible slight shift in retention time, which is a common characteristic of deuterated analogs.
Mechanisms of N7 2 ,3 ,4 Trihydroxybutyl Guanine Formation in Biological Systems
Pathways Involving Electrophilic Metabolites of 1,3-Butadiene (B125203): Diepoxybutane and Butadiene Diolepoxide
The bioactivation of 1,3-butadiene (BD) is a critical prerequisite for the formation of THBG. This metabolic process occurs primarily via cytochrome P450 monooxygenases, which convert BD into a series of reactive epoxide metabolites. researchgate.netoup.comnih.gov The key electrophilic intermediates that lead to the generation of THBG are 1,2,3,4-diepoxybutane (DEB) and 3,4-epoxy-1,2-butanediol, also known as butadiene diolepoxide (BDE or DHEB). nih.govoup.com
DEB is considered the ultimate carcinogenic species of BD, being significantly more genotoxic and mutagenic than other metabolites. nih.govacs.org It can react with DNA in two ways to form THBG. The first pathway involves a direct reaction where one of DEB's epoxide rings is attacked by the nucleophilic N7-nitrogen of a guanine (B1146940) base. This forms an initial intermediate, N7-(2'-hydroxy-3',4'-epoxybut-1'-yl)guanine. nih.govcapes.gov.br This unstable intermediate is then rapidly hydrolyzed, opening the remaining epoxide ring to yield the stable N7-(2',3',4'-trihydroxybutyl)guanine adduct. nih.govnih.gov
The second major pathway involves the formation of butadiene diolepoxide (BDE). BDE can be formed either through the hydrolysis of DEB by epoxide hydrolase enzymes or through the oxidation of another BD metabolite, 3,4-epoxy-1-butene (EB). nih.govacs.org BDE can then directly alkylate the N7-guanine position to form THBG. nih.govnih.gov Therefore, the detection of THBG in DNA serves as a biomarker for exposure to these highly reactive diepoxides, particularly BDE. nih.gov
The table below summarizes the key metabolites of 1,3-butadiene involved in the formation of N7-(2',3',4'-Trihydroxybutyl)guanine.
Table 1: Key Metabolites in the Formation of N7-(2',3',4'-Trihydroxybutyl)guanine
| Metabolite Name | Abbreviation(s) | Role in THBG Formation |
|---|---|---|
| 1,3-Butadiene | BD | Precursor molecule requiring metabolic activation. researchgate.netnih.gov |
| 1,2,3,4-Diepoxybutane | DEB, BDO₂ | A potent, bifunctional electrophile that reacts with N7-guanine, forming an epoxy intermediate that hydrolyzes to THBG. acs.orgnih.govacs.org |
| Butadiene Diolepoxide | BDE, DHEB, EBD | An electrophilic metabolite that directly alkylates N7-guanine to form THBG. It can be formed from the hydrolysis of DEB. nih.govnih.govacs.org |
| N7-(2'-hydroxy-3',4'-epoxybut-1'-yl)guanine | - | An unstable intermediate formed from the reaction of DEB with guanine, which subsequently hydrolyzes to THBG. nih.gov |
Stereochemical Considerations in Adduct Formation and Diastereomer Generation [(±)-THBG and meso-THBG]
The chemical structure of the metabolites, particularly 1,2,3,4-diepoxybutane (DEB), allows for the existence of different stereoisomers, which significantly influences the type and quantity of DNA adducts formed. DEB exists as three stereoisomers: the chiral pair (2R,3R)- and (2S,3S)-DEB, which form a racemic mixture known as (±)-DEB, and an achiral, symmetric isomer, meso-DEB. acs.orgnih.gov
The reaction of these different DEB stereoisomers with guanine in DNA leads to the formation of distinct diastereomers of N7-(2',3',4'-trihydroxybutyl)guanine. acs.org
Reaction with (±)-DEB (also referred to as (±)-BDO₂) results in the formation of (±)-THBG . acs.orgnih.gov
Reaction with meso-DEB (meso-BDO₂) results in the formation of meso-THBG . acs.orgnih.gov
Both diastereomeric forms of THBG have been identified and quantified in the tissues of laboratory animals exposed to 1,3-butadiene. acs.orgnih.gov Studies have shown species-specific differences in the prevalence of these diastereomers. For instance, in both mice and rats exposed to BD, (±)-THBG was found in excess of meso-THBG. In rat liver, there was a consistent 2-fold excess of (±)-THBG over meso-THBG. nih.govacs.org In mouse liver, after 10 days of exposure, (±)-THBG was also present in an almost 2-fold excess over meso-THBG. nih.govacs.org The persistence and relative amounts of these specific diastereomers may contribute to the differing susceptibility of species to BD-induced cancer. nih.gov
The table below details the stereoisomers of the precursor and the resulting THBG diastereomers.
Table 2: Stereoisomers of DEB and Corresponding THBG Diastereomers
| Precursor Stereoisomer | Abbreviation | Resulting Adduct Diastereomer | Abbreviation |
|---|---|---|---|
| Racemic 1,2,3,4-diepoxybutane | (±)-DEB / (±)-BDO₂ | Racemic N7-(2',3',4'-trihydroxybutyl)guanine | (±)-THBG |
| meso-1,2,3,4-diepoxybutane | meso-DEB / meso-BDO₂ | meso-N7-(2',3',4'-trihydroxybutyl)guanine | meso-THBG |
Enzymatic and Non-Enzymatic Contributions to Adduct Genesis within Cellular Environments
The formation of THBG is a process that involves both enzymatic and non-enzymatic steps. The initial stages, which convert the relatively inert 1,3-butadiene into its highly reactive epoxide metabolites, are entirely dependent on enzymatic activity. researchgate.net This bioactivation is a form of metabolic processing where enzymes prepare a substance for subsequent reactions.
Enzymatic Contributions: The primary enzymatic contribution is the metabolic activation of 1,3-butadiene. This is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1. researchgate.netnih.gov These enzymes introduce oxygen atoms into the BD molecule, creating the electrophilic epoxides DEB and BDE. nih.gov Concurrently, other enzymes, such as epoxide hydrolases (EHs) and glutathione (B108866) S-transferases (GSTs), are involved in detoxification pathways that compete with adduct formation by converting the epoxides into less reactive, more easily excreted substances. acs.org The balance between these enzymatic activation and detoxification pathways determines the intracellular concentration of the reactive epoxides available to damage DNA.
Non-Enzymatic Contributions: Once the electrophilic metabolites like DEB and BDE are formed enzymatically, the subsequent steps that lead to the THBG adduct are non-enzymatic chemical reactions. nih.govnih.gov The N7 position of guanine is a highly nucleophilic site in DNA, making it a prime target for attack by electrophiles like the epoxide rings of DEB and BDE. capes.gov.brresearchgate.net This alkylation reaction, where the covalent bond between the butyl group and the guanine nitrogen is formed, occurs spontaneously due to the inherent chemical reactivity of the molecules involved and does not require an enzyme to catalyze it. nih.gov Similarly, the hydrolysis of the N7-(2'-hydroxy-3',4'-epoxybut-1'-yl)guanine intermediate to the final THBG product is a non-enzymatic reaction with water molecules in the cellular environment. nih.govnih.gov
In essence, enzymes build the "weapon" (the reactive epoxide), but the "weapon's" attack on DNA is a direct, non-enzymatic chemical event.
Analytical Quantification and Detection in Research Matrices
Advanced Liquid Chromatography-Mass Spectrometry Methodologies
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the analysis of DNA adducts like N7-THBG due to its superior sensitivity, specificity, and ability to provide structural information. nih.gov Various iterations of this technique, including ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and capillary HPLC coupled with high-resolution mass spectrometry, have been developed to enhance detection limits and analytical accuracy. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), provides unparalleled specificity and structural confirmation for DNA adducts. researchgate.net Instruments like the Orbitrap mass spectrometer allow for accurate mass measurements, which are crucial for distinguishing the analyte of interest from isobaric interferences in complex biological samples. nih.govresearchgate.net
For the structural elucidation of N7-guanine adducts, MS/MS is indispensable. A common analytical strategy involves precursor ion scanning, where the mass spectrometer is set to detect all parent ions that fragment to produce a specific, common product ion. nih.gov Most guanine (B1146940) adducts, including N7-THBG, yield a characteristic protonated guanine fragment at a mass-to-charge ratio (m/z) of 152.1 upon collision-induced dissociation. nih.gov By monitoring for this transition, researchers can selectively identify potential guanine adducts within a sample.
For quantitative analysis, the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is typically employed for its exceptional sensitivity and specificity. nih.gov In this mode, a specific precursor ion for the analyte is selected and fragmented, and only a specific product ion is monitored. For N7-THBG, this often involves monitoring the transition of the protonated molecule to the protonated guanine base (e.g., m/z 256 → 152). nih.gov A capillary HPLC-ESI+-HRMS/MS method developed for N7-THBG achieved a limit of quantitation (LOQ) of 1 femtomole (fmol), which corresponds to approximately 3 adducts per 10⁹ nucleotides in a 150 µg DNA sample. nih.gov
Table 1: Key Mass Spectrometric Parameters for N7-THBG Analysis
| Parameter | Description | Typical Value/Method | Reference |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode is used to generate protonated analyte ions. | ESI+ | nih.gov |
| Mass Analyzer | High-resolution analyzers like Orbitrap or Time-of-Flight (TOF) are used for accurate mass measurements. | Orbitrap, TOF | nih.govnih.gov |
| Scan Mode (Qualitative) | Precursor ion scan for the protonated guanine fragment is used to identify guanine adducts. | Precursor scan for m/z 152.1 | nih.gov |
| Scan Mode (Quantitative) | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides high sensitivity. | SRM/MRM | nih.gov |
| N7-THBG Transition | The specific precursor-to-product ion transition monitored for quantification. | m/z 256 → 152 | nih.gov |
| Internal Standard Transition | The transition monitored for a 13C4-labeled internal standard. | m/z 260 → 156 | nih.gov |
Isotope dilution mass spectrometry (IDMS) is considered the benchmark for accurate quantification of DNA adducts. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte, such as N7-(2',3',4'-Trihydroxybutyl)guanine-d6, to the sample at the earliest stage of preparation. nih.govnih.gov This labeled compound serves as an internal standard that behaves nearly identically to the endogenous, non-labeled (native) analyte throughout the entire analytical process, including extraction, purification, derivatization, and ionization. nih.gov
By measuring the ratio of the mass spectrometer signal of the native analyte to that of the isotopically labeled internal standard, any variations or losses during sample workup can be precisely corrected for. This results in highly accurate and reproducible quantification. nih.govnih.gov The use of this compound or other stable isotope-labeled standards, such as ¹³C- or ¹⁵N-labeled versions, is a cornerstone of quantitative studies of 1,3-butadiene-induced DNA damage in various matrices, from cultured cells to human leukocyte DNA. nih.govresearchgate.netnih.gov
Sample Preparation Techniques for Adduct Release and Enrichment from Nucleic Acids
The analysis of N7-THBG requires its release from the DNA backbone and subsequent enrichment to remove interfering cellular components. Because alkylation at the N7 position of guanine introduces a positive charge on the imidazole (B134444) ring, the N-glycosidic bond is destabilized. nih.govnih.gov This inherent chemical instability facilitates the release of N7-alkylguanine adducts from DNA.
A common method for releasing N7-THBG is neutral thermal hydrolysis. nih.govresearchgate.net This process involves heating the DNA sample in a neutral buffer, which promotes the cleavage of the unstable glycosidic bond and releases the adducted base without significant degradation of the DNA backbone or the adduct itself. nih.govresearchgate.net
Following release, the sample undergoes purification and enrichment. This typically involves several steps:
Ultrafiltration: To remove high-molecular-weight species like remaining DNA and proteins. nih.govresearchgate.net
Solid-Phase Extraction (SPE): This is a critical step for concentrating the analyte and removing salts and other impurities. nih.govnih.gov Various sorbents can be used, often based on reversed-phase or mixed-mode chromatography principles, to selectively retain the polar N7-THBG adduct while allowing contaminants to be washed away. nih.gov
These preparation methods are designed to deliver a clean, concentrated sample for LC-MS analysis, which is essential for achieving the low detection limits required for human biomonitoring studies. nih.govnih.gov
Table 2: General Workflow for N7-THBG Sample Preparation from DNA
| Step | Purpose | Method | Reference |
| 1. DNA Isolation | Extraction of total DNA from the biological matrix (e.g., tissues, cells). | Standard methods (e.g., phenol-chloroform or commercial kits). | nih.gov |
| 2. Adduct Release | Cleavage of the N-glycosidic bond to free the N7-THBG adduct from the DNA backbone. | Neutral Thermal Hydrolysis | nih.govresearchgate.net |
| 3. Deproteination/Filtration | Removal of proteins and high-molecular-weight DNA fragments. | Ultrafiltration | nih.govresearchgate.net |
| 4. Enrichment/Purification | Concentration of the analyte and removal of interfering substances like salts. | Solid-Phase Extraction (SPE) | nih.govnih.gov |
Chromatographic Separation and Detection Specificity for Diastereomers
N7-THBG can exist as multiple stereoisomers, primarily two diastereomeric forms: (±)-THBG and meso-THBG. nih.govacs.org These arise from the reaction of DNA with the different stereoisomers of diepoxybutane, a metabolite of 1,3-butadiene (B125203). acs.org The ability to separate and specifically detect these diastereomers is important, as they may have different formation rates, repair kinetics, and biological consequences. nih.gov
The chromatographic separation of these highly polar diastereomers presents a significant challenge. nih.gov Due to their hydrophilicity, they exhibit poor retention on standard reversed-phase HPLC columns. nih.gov Researchers have explored a wide range of stationary phases to achieve adequate separation. One successful approach utilized a YMC-AQ ODS column with a complex gradient elution of methanol (B129727) and water, which allowed for the baseline resolution of (±)-THBG and meso-THBG. acs.org
However, in other applications, particularly those prioritizing sensitivity for trace-level quantification in human samples, complete separation of diastereomers may not be the primary goal. For instance, a highly sensitive capillary HPLC-ESI+-HRMS/MS method reported that under its specific conditions using a Synergi Hydro RP column, all stereoisomers of N7-THBG co-eluted as a single, sharp peak. nih.gov While this approach does not differentiate between diastereomers, it maximizes the signal-to-noise ratio for quantifying total N7-THBG levels. nih.gov The choice of whether to separate the diastereomers depends on the specific research question, balancing the need for stereoisomer-specific data against the requirement for maximum analytical sensitivity.
In Vitro Research Studies on N7 2 ,3 ,4 Trihydroxybutyl Guanine
Adduct Formation and Persistence in Cellular Model Systems (e.g., Human Fibrosarcoma Cells)
In vitro studies utilizing human cellular models have been instrumental in understanding the formation of N7-(2',3',4'-trihydroxybutyl)guanine (N7-THBG) following exposure to the genotoxic metabolite 1,2,3,4-diepoxybutane (DEB). Research employing human fibrosarcoma (HT1080) cells has demonstrated a clear, dose-dependent formation of N7-THBG. nih.gov
In one key study, HT1080 cells were treated with varying concentrations of DEB for three hours. nih.govnih.gov Subsequent analysis of the cellular DNA revealed a linear increase in the formation of N7-THBG adducts with increasing concentrations of DEB, ranging from 1 to 100 micromolar (µM). nih.gov This demonstrates that even at low micromolar concentrations, DEB is capable of alkylating guanine (B1146940) residues in the DNA of human cells to form N7-THBG. nih.gov The formation of these adducts confirms that DEB can reach and react with nuclear DNA in a cellular context, a critical step in its mechanism of genotoxicity. nih.govacs.org
Interactive Data Table: N7-THBG Adduct Formation in DEB-Treated Human Fibrosarcoma (HT1080) Cells Users can sort the table by clicking on the column headers.
| DEB Concentration (µM) ▲▼ | N7-THBG Adducts per 10⁹ Nucleotides (Mean ± SD) ▲▼ |
|---|---|
| 1 | 31.4 ± 4.84 |
| 10 | Data not explicitly provided in source, but linearity suggests an intermediate value. |
| 100 | 966.55 ± 128.05 |
Reaction Kinetics and Specificity with Purified Nucleic Acids and Nucleosides
The chemical basis for the formation of N7-(2',3',4'-trihydroxybutyl)guanine involves the reaction of 1,2,3,4-diepoxybutane (DEB) with the N7 position of guanine, which is a highly nucleophilic site in DNA. nih.gov In vitro experiments using purified components have confirmed this reaction specificity. When guanosine (B1672433) is reacted with DEB, N7-THBG is formed as a major product. acs.org
The reaction proceeds via the nucleophilic attack of the N7 atom of guanine on one of the electrophilic epoxide rings of DEB. This initial reaction forms a monoadduct. The remaining epoxide ring can then be hydrolyzed to form the stable diol structure of N7-THBG. The formation of N7-THBG has also been observed in studies with purified calf thymus DNA exposed to DEB, confirming that the reaction occurs readily with guanine residues within a DNA polymer. acs.org
While detailed kinetic parameters such as rate constants for the reaction of DEB with guanosine or DNA to form N7-THBG are not extensively reported in the reviewed literature, the characterization of N7-THBG as a primary product underscores the kinetic favorability of the N7-guanine site for adduction by DEB. acs.org The reaction results in two diastereomeric forms of N7-THBG, (+/-)-THBG and meso-THBG, which are formed from the reaction of DNA with (+/-)-DEB and meso-DEB, respectively. nih.govacs.org
Adduct Stability and Depurination Kinetics under Physiological Research Conditions
The stability of N7-(2',3',4'-trihydroxybutyl)guanine is a critical factor in its biological significance. The addition of the bulky, positively charged trihydroxybutyl group to the N7 position of the guanine imidazole (B134444) ring inherently destabilizes the N-glycosidic bond that links the guanine base to the deoxyribose sugar in the DNA backbone. nih.govnih.gov This instability leads to the spontaneous cleavage of the bond, a process known as depurination, which releases the adducted guanine base (N7-THBG) and leaves an apurinic (AP) site in the DNA strand. nih.gov
Under physiological research conditions (approximating pH 7.4 and 37°C), N7-guanine adducts are known to be chemically labile. nih.gov The half-lives of N7-alkylguanine adducts in double-stranded DNA can range from a few hours to over 150 hours. nih.gov Generally, larger alkyl groups tend to accelerate the rate of depurination. nih.gov
For N7-THBG specifically, in vivo studies have provided estimates of its stability. The half-lives of the two diastereomers of N7-THBG in the liver DNA of mice and rats were determined to be in the range of 3.6 to 5.5 days. nih.govacs.org This indicates a significant persistence in a biological system, allowing for the potential accumulation of these adducts during continuous exposure. The depurination of N7-THBG is a significant event, as the resulting abasic sites are non-coding lesions that can stall DNA replication and transcription, and if not properly repaired, can lead to mutations. nih.gov
Interactive Data Table: In Vivo Half-Lives of N7-THBG Diastereomers in Rodent Liver DNA Users can sort the table by clicking on the column headers.
| Diastereomer ▲▼ | Species ▲▼ | Half-Life (days) ▲▼ |
|---|---|---|
| (±)-THBG | Mouse | 4.1 |
| meso-THBG | Mouse | 5.5 |
| (±)-THBG | Rat | 3.6 |
| meso-THBG | Rat | 4.0 |
In Vivo Animal Model Investigations of N7 2 ,3 ,4 Trihydroxybutyl Guanine
Dosimetry and Tissue-Specific Adduct Levels in Experimental Organisms (e.g., Mice and Rats)
Investigations into the molecular dosimetry of THBG reveal significant variations in adduct levels depending on the species, tissue type, and exposure concentration of the parent compound, 1,3-butadiene (B125203). nih.gov Studies have focused on key metabolic organs and potential targets of carcinogenesis, such as the liver, lung, and kidney. nih.gov
In both B6C3F1 mice and F344 rats, THBG adducts are the most abundant type of N7-guanine adducts formed following exposure to 1,3-butadiene, with levels 6 to 27 times higher than other related adducts. nih.gov The formation of THBG exhibits a nonlinear relationship with the exposure concentration. nih.gov In rats, the exposure-response curve for THBG formation tends to plateau at exposures above 62.5 parts per million (ppm), which suggests a saturation of the metabolic pathways responsible for its creation. nih.govnih.gov Conversely, in mice, the levels of THBG adducts continue to rise between 62.5 and 625 ppm, indicating a higher capacity for metabolic activation. nih.govnih.gov
Adduct levels are quantified in various tissues, with research showing different concentrations in the liver and lungs of mice and rats after repeated exposures to low concentrations of 1,3-butadiene. sigmaaldrich.com
Table 1: N7-(2,3,4-trihydroxybutyl)guanine Adduct Levels in Mice and Rats
This table displays the average levels of a specific N7-guanine adduct (referred to as G4, likely a THBG isomer) in the liver and lung DNA of rats and mice after exposure to 1,3-[2,3-14C]-butadiene for 5 days at 6 hours per day. sigmaaldrich.com
| Exposure Concentration (ppm) | Species | Tissue | Average Adduct Level (adducts/10⁸ nucleotides) |
| 1 | Rat | Liver | 0.79 ± 0.30 |
| Mouse | Liver | 2.23 ± 0.71 | |
| Rat | Lung | 1.02 ± 0.44 | |
| Mouse | Lung | 3.28 ± 0.32 | |
| 5 | Rat | Liver | 2.90 ± 1.19 |
| Mouse | Liver | 12.24 ± 2.15 | |
| Rat | Lung | 3.12 ± 1.06 | |
| Mouse | Lung | 14.04 ± 1.55 | |
| 20 | Rat | Liver | 16.35 ± 4.80 |
| Mouse | Liver | 48.63 ± 12.61 | |
| Rat | Lung | 17.02 ± 4.07 | |
| Mouse | Lung | 42.47 ± 13.12 |
Species-Specific Differences in Adduct Formation and Persistence
A consistent finding in toxicological studies is the marked difference in susceptibility to 1,3-butadiene-induced carcinogenesis between mice and rats, with mice being significantly more sensitive. acs.org This difference is strongly correlated with species-specific variations in the formation and persistence of DNA adducts, including THBG. nih.gov
Generally, at higher exposure levels (e.g., 625 ppm), the number of THBG adducts per 10⁶ guanine (B1146940) bases is greater in mice than in rats. nih.gov The formation of THBG in liver tissue is approximately three times more efficient in mice than in rats within a low exposure range of 1-20 ppm. sigmaaldrich.com These differences in adduct formation are attributed to species-specific efficiencies in the metabolism of 1,3-butadiene. nih.gov Mice are more efficient at oxidizing 1,3-butadiene, leading to higher internal concentrations of the reactive epoxide metabolites that form THBG. nih.gov
The persistence of these adducts in tissue also varies between species. THBG exists as two diastereomeric forms: (±)-THBG and meso-THBG, which are formed from different isomers of a reactive metabolite. acs.orgnih.gov Studies measuring the half-lives of these diastereomers in the liver after exposure cessation found they persist slightly longer in mice than in rats. nih.gov For example, six days after exposure, there was an almost 5-fold excess of total THBG diastereomers in mouse liver DNA compared to rat liver DNA. acs.orgnih.gov This greater persistence in mice may contribute to their increased susceptibility to carcinogenesis. nih.gov
Table 2: Half-Lives of THBG Diastereomers in Mouse and Rat Liver
This table presents the calculated half-lives for the (±) and meso diastereomers of N7-(2,3,4-trihydroxybutyl)guanine in the liver DNA of mice and rats following exposure to 1,3-butadiene. nih.gov
| Species | Diastereomer | Half-Life (days) |
| Mouse | (±)-THBG | 4.1 |
| meso-THBG | 5.5 | |
| Rat | (±)-THBG | 3.6 |
| meso-THBG | 4.0 |
Pharmacokinetics and Metabolic Fate in Animal Models as Related to Adduct Levels
The formation of N7-(2',3',4'-Trihydroxybutyl)guanine is a direct consequence of the metabolic fate of its parent compound, 1,3-butadiene. nih.gov Upon entering the body, 1,3-butadiene is oxidized by enzymes, primarily from the Cytochrome P450 family, to form several electrophilic epoxides. nih.govnih.gov The key metabolites involved are 1,2-epoxy-3-butene (EB), 1,2:3,4-diepoxybutane (DEB), and 3,4-epoxy-1,2-butanediol (EBD). nih.govnih.gov
These reactive epoxides can bind to DNA to form adducts. nih.gov Specifically, N7-THBG is the most abundant adduct formed, and it arises predominantly from the reaction of EBD with the N7 position of guanine in the DNA. nih.govnih.gov It can also be formed from DEB through a two-step process involving the hydrolysis of one of its epoxide rings. nih.gov
The species-specific differences in THBG levels are a direct reflection of the pharmacokinetic differences in 1,3-butadiene metabolism. nih.gov Studies have shown that mice form significantly more EB and EBD than rats, which is consistent with the higher susceptibility of mice to tumors induced by 1,3-butadiene. nih.gov The saturation of THBG formation observed in rats at higher exposure levels suggests that the metabolic pathway producing EBD becomes saturated in this species, limiting further increases in adduct formation. nih.govnih.gov In contrast, the metabolic pathway in mice appears to have a higher capacity, leading to continued adduct formation at these higher concentrations. nih.gov Therefore, the levels of N7-THBG adducts in tissues serve as a critical molecular dosimeter, reflecting the internal dose of reactive metabolites and the species-specific metabolic capacity. nih.gov
Mechanistic Research on Biological Implications of N7 2 ,3 ,4 Trihydroxybutyl Guanine Adducts
Correlation with Mutagenicity and Genotoxicity in In Vitro and Animal Model Systems
The mutagenic and genotoxic potential of compounds that form N7-(2',3',4'-trihydroxybutyl)guanine adducts has been investigated in various experimental systems. Diepoxybutane (DEB), the precursor to N7-THBG, is a potent bifunctional genotoxic agent and is significantly more mutagenic than its precursor, 3,4-epoxy-1-butene (EB). nih.gov
In vitro studies have demonstrated the mutagenicity of DEB. nih.gov However, the direct correlation between the levels of N7-THBG and mutagenic outcomes is complex. While N7-guanine adducts are excellent biomarkers of exposure to a genotoxic agent, they are not always considered directly promutagenic. nih.govresearchgate.net The mutagenicity observed is often attributed to the resulting abasic sites or other less frequent but more miscoding DNA adducts that may be formed concurrently. nih.gov
Animal studies have provided further insights into the genotoxicity of compounds leading to N7-THBG formation. Following exposure of mice and rats to 1,3-butadiene (B125203), N7-THBG adducts have been identified in liver DNA. nih.gov Notably, higher levels of these adducts were observed in mice compared to rats, which may contribute to the higher susceptibility of mice to 1,3-butadiene-induced carcinogenesis. nih.govacs.org The persistence of these adducts in the liver of mice, with longer half-lives compared to rats, further supports their potential role in the carcinogenic process. nih.gov
It is important to note that while a positive result in a bacterial mutagenicity assay (like the Ames test) often triggers further in vivo testing to assess genotoxicity, the interpretation of these results requires careful consideration of the specific compound and its metabolic activation. fda.goveuropa.eu The presence of N7-THBG serves as a clear indicator of DNA damage, but the ultimate genotoxic and carcinogenic effects are likely influenced by a combination of factors, including the rate of adduct formation, the efficiency of DNA repair pathways in removing these adducts and the resulting abasic sites, and the formation of other potentially more mutagenic DNA lesions. nih.gov
Stereoisomeric Influences on Biological Response in Experimental Settings
Diepoxybutane exists in three stereoisomeric forms: (+/-)-BDO2 (a racemic mixture of (2R,3R)- and (2S,3S)-diepoxybutane) and meso-BDO2 ((2R,3S)-diepoxybutane). These different stereoisomers can lead to the formation of different diastereomeric forms of N7-(2',3',4'-trihydroxybutyl)guanine. Specifically, (+/-)-BDO2 gives rise to (+/-)-THBG, while meso-BDO2 forms meso-THBG. nih.gov
Research conducted on mice and rats exposed to 1,3-butadiene has revealed differences in the formation and persistence of these diastereomeric adducts. In both species, (+/-)-THBG and meso-THBG were identified in liver DNA. nih.gov In rats, there was a consistent two-fold excess of (+/-)-THBG over meso-THBG. nih.gov In mice, a similar two-fold excess of (+/-)-THBG was observed after 10 days of exposure; however, 6 days after exposure ceased, the levels of the two diastereomers were nearly equal. nih.gov
The half-lives of the two diastereomers also appeared to differ slightly, with (+/-)-THBG having a half-life of approximately 4.1 days and meso-THBG having a half-life of about 5.5 days in mouse liver. nih.gov In rat liver, the half-lives were slightly shorter for both diastereomers. nih.gov The differential persistence of these stereoisomeric adducts in mice may be a contributing factor to the increased susceptibility of this species to the carcinogenic effects of 1,3-butadiene. nih.gov
These findings underscore the importance of considering stereochemistry when evaluating the biological effects of DNA adducts. The majority of early studies on the mutagenic and carcinogenic potential of diepoxybutane utilized the commercially available (+/-)-BDO2. nih.gov The distinct biological behavior of the meso form and its corresponding adduct, meso-THBG, highlights the need for further investigation into the specific mutagenic and carcinogenic potency of each stereoisomer. nih.gov The structural differences between the diastereomers of N7-THBG could potentially influence their recognition and processing by DNA repair enzymes, leading to variations in their biological consequences.
Future Perspectives in N7 2 ,3 ,4 Trihydroxybutyl Guanine Research
Development of Novel and Enhanced Analytical Approaches for Comprehensive Adductomics
The quantification of THBG has been successfully achieved using sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org These methods often employ stable isotope dilution, using standards like N7-(2',3',4'-Trihydroxybutyl)guanine-d6, for accurate and reproducible results. nih.gov The current gold standard involves techniques such as capillary High-Performance Liquid Chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), which allows for the detection of adducts at very low levels in human samples like leukocyte DNA. nih.govresearchgate.net
However, future research must evolve from these targeted analyses towards a more holistic approach known as "adductomics." DNA adductomics aims to comprehensively measure the totality of DNA adducts—the "DNA-adductome"—in a biological sample, providing a global snapshot of DNA damage. frontiersin.org This is critical because exposure to a single carcinogen like 1,3-butadiene (B125203) can produce a range of DNA lesions, and the cellular environment contains a complex mixture of endogenous and exogenous DNA-damaging agents.
Key future developments in this area will likely include:
Expansion of High-Resolution Mass Spectrometry (HRMS) Libraries: Creating comprehensive spectral libraries that include not only THBG but also other known and suspected 1,3-butadiene adducts, as well as adducts from other environmental exposures. This will aid in identifying unknown adducts in untargeted screening analyses. frontiersin.org
Advanced Chromatographic Techniques: The implementation of advanced separation techniques, such as two-dimensional liquid chromatography (2D-LC) and ion mobility spectrometry (IMS), coupled with MS, can improve the resolution and identification of isomeric adducts and separate them from complex biological matrices. frontiersin.org
Enhanced Sensitivity for Population Studies: Continued improvements in the sensitivity of analytical platforms are necessary to detect background levels of THBG and other adducts in large-scale human population studies, which is crucial for establishing links between adduct levels and disease risk. nih.govresearchgate.net
Table 1: Evolution of Analytical Methods for N7-Guanine Adducts This table is interactive. You can sort and filter the data.
| Analytical Technique | Description | Application to THBG/N7-Guanine Adducts | Future Direction |
|---|---|---|---|
| ³²P-Postlabeling | A highly sensitive method involving radioactive labeling of DNA adducts. | Used in early studies to detect 1,3-butadiene derived adducts, but lacks structural specificity. acs.org | Largely superseded by MS methods for structural confirmation. |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. A specific and sensitive method for quantifying known adducts. | The primary tool for quantifying THBG in animal and human tissues. nih.govacs.org | Integration with HRMS for untargeted screening. |
| Capillary HPLC-ESI-HRMS/MS | Capillary HPLC coupled to Electrospray Ionization High-Resolution Tandem Mass Spectrometry. | Provides high accuracy, sensitivity, and reproducibility for quantifying THBG in human blood cells. nih.gov | Miniaturization and automation for high-throughput analysis in large cohort studies. |
| DNA Adductomics | A global approach to identify and quantify all DNA adducts in a sample using untargeted HRMS. frontiersin.org | Emerging field to place THBG within the context of total DNA damage from all sources. | Development of bioinformatics pipelines for data analysis and adduct identification. |
Elucidation of Remaining Mechanistic Pathways of Formation and Repair in Research Models
The primary pathway for THBG formation involves the metabolic activation of 1,3-butadiene to electrophilic epoxides, such as 1,2:3,4-diepoxybutane (BDO2), which then alkylates the N7 position of guanine (B1146940). nih.govacs.org Research has identified two diastereomeric forms of THBG—(±)-THBG and meso-THBG—which are formed from different isomers of BDO2 and exhibit different persistence levels in tissues. nih.gov For instance, studies in rodents have shown that the persistence and half-life of these THBG diastereomers are greater in mice than in rats, which may contribute to the higher susceptibility of mice to 1,3-butadiene-induced cancer. nih.govacs.org
Despite this knowledge, significant questions remain that require further investigation:
Role of Alternative Formation Pathways: While BDO2 is a key precursor, it is also possible that THBG is formed via the hydrolysis product 1,2-dihydroxy-3,4-epoxybutane (DHEB). nih.gov The relative contribution of these different metabolic pathways to the total THBG burden in vivo needs to be fully elucidated.
DNA Repair Mechanisms: N7-guanine adducts are generally considered non-bulky lesions repaired by the Base Excision Repair (BER) pathway. mdpi.com However, there is growing evidence that some oxidatively generated lesions can be recognized and repaired by the Nucleotide Excision Repair (NER) pathway, which typically handles bulky, helix-distorting adducts. mdpi.com Future research should investigate whether THBG is a substrate for both BER and NER and explore the competitive interplay between these pathways. This is crucial for understanding the adduct's persistence and potential for causing downstream damage.
Formation of Secondary Lesions: Chemically unstable N7-guanine adducts can be lost from DNA through spontaneous depurination, creating an apurinic (AP) site, which can be mutagenic if not repaired. nih.gov Furthermore, some N7-guanine adducts can be converted into more stable and potentially more mutagenic ring-opened formamidopyrimidine (FAPy) derivatives. nih.govresearcher.life Future studies must quantify the rates of THBG depurination and its potential conversion to FAPy-guanine adducts in various tissues and research models to better assess its ultimate biological consequences.
Table 2: Research Findings on THBG Formation and Persistence This table is interactive. You can sort and filter the data.
| Finding | Species/Model | Implication | Reference |
|---|---|---|---|
| Two diastereomers, (±)-THBG and meso-THBG, are formed. | Mice and Rats | The different stereoisomers may have different biological activities and repair efficiencies. | nih.gov |
| THBG adducts are more persistent in mouse liver than in rat liver. | Mice and Rats | May contribute to the increased susceptibility of mice to 1,3-butadiene carcinogenesis. | nih.govacs.org |
| Half-life of (±)-THBG in mouse liver is ~4.1 days. | Mice | Provides quantitative data on the persistence of the adduct after exposure ceases. | nih.gov |
| Half-life of meso-THBG in mouse liver is ~5.5 days. | Mice | Suggests the repair or removal of this isomer is slower than the (±) form in this species. | nih.gov |
Integration with Broader Exposomics and Mechanistic Toxicology Research
THBG has proven to be an excellent biomarker for exposure to 1,3-butadiene and its internal metabolic activation. nih.gov However, its utility can be greatly expanded by integrating it into the broader fields of exposomics and mechanistic toxicology. The exposome concept encompasses the totality of environmental exposures from conception onwards. Future research should aim to position THBG within this larger framework.
Contribution to the Exposome: High-throughput adductomics methods can be applied to population studies to measure THBG alongside a wide array of other DNA adducts. This will help to understand the relative contribution of 1,3-butadiene exposure to the total DNA damage burden in the general population, which is exposed to a complex mixture of chemicals. nih.gov The surprising detection of THBG in individuals with no known exposure to 1,3-butadiene or tobacco smoke points to potential unknown environmental or even endogenous sources, a key question that falls squarely within the domain of exposomics. nih.govresearchgate.net
Linking Adducts to Biological Response: While N7-guanine adducts themselves are not considered to be highly mutagenic, their presence indicates the formation of reactive epoxides that can also form other, more mutagenic adducts or cause other cellular damage. nih.govnih.gov Future mechanistic studies should focus on correlating the levels of THBG with other biological endpoints, such as:
Gene expression profiles
Epigenetic modifications
Mutation frequencies in specific genes
Activation of cellular stress response pathways
By integrating THBG measurements with transcriptomic, epigenomic, and other -omic data, researchers can move beyond using the adduct as a simple marker of exposure and begin to use it as a quantitative marker of a biologically effective dose, linking a specific chemical exposure to the downstream molecular events that drive toxicity and carcinogenesis. nih.govnih.gov
Q & A
Q. What is the biochemical significance of N7-(2',3',4'-Trihydroxybutyl)guanine-d6 in DNA adduct research?
this compound (THBG-d6) is a deuterated isotopologue used as an internal standard for quantifying its non-deuterated analog, a DNA adduct formed via alkylation by 1,3-butadiene metabolites. This adduct is a biomarker of genotoxic exposure and plays a critical role in studying mutagenesis and carcinogenesis. Its deuterated form ensures accurate quantification in mass spectrometry by compensating for matrix effects and instrument variability .
Q. What methodologies are employed to detect and quantify THBG-d6 in biological matrices?
Capillary HPLC coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the gold standard. Key steps include:
- Sample preparation : Heat denaturation (100°C) to release adducts from DNA, followed by enzymatic digestion and solid-phase extraction .
- Isotopic dilution : THBG-d6 is spiked as an internal standard to normalize recovery rates.
- Chromatography : Reverse-phase columns (C18) with gradient elution separate adducts from DNA bases.
- Detection : Selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) ensures specificity .
Q. What factors influence the stability of N7-(2',3',4'-Trihydroxybutyl)guanine adducts in DNA?
Adduct stability depends on:
- Chemical structure : Larger alkyl groups (e.g., trihydroxybutyl) accelerate depurination compared to smaller adducts like N7-methylguanine.
- pH and temperature : Physiological conditions (pH 7.4, 37°C) promote hydrolysis, with half-lives ranging from 3–150 hours depending on substituents .
- DNA conformation : Single-stranded DNA exhibits faster depurination than double-stranded DNA due to reduced steric hindrance .
Advanced Research Questions
Q. How can contradictory data on adduct persistence across species be resolved?
Studies in mice and rats exposed to 1,3-butadiene show species-specific differences in hepatic THBG persistence, attributed to variations in DNA repair efficiency (e.g., base excision repair pathways) and metabolic clearance rates. To resolve contradictions:
- Cross-species comparisons : Use matched exposure protocols and tissue-specific sampling.
- Repair enzyme assays : Quantify OGG1 (8-oxoguanine glycosylase) activity in liver homogenates to correlate repair capacity with adduct half-lives .
- Statistical modeling : Apply Bayesian hierarchical models to account for inter-study variability in exposure doses and analytical sensitivity .
Q. What experimental strategies distinguish endogenous vs. exogenous sources of N7-(2',3',4'-Trihydroxybutyl)guanine adducts?
A dual-isotope approach combines:
- Endogenous tracking : Use natural-abundance LC-MS/MS to quantify baseline adduct levels in unexposed controls.
- Exogenous labeling : Administer ¹⁴C- or deuterium-labeled 1,3-butadiene to trace adducts formed from environmental exposure.
- Data normalization : Express exogenous adducts as a percentage of total adducts after subtracting endogenous background. Studies reveal that endogenous adducts dominate (>99%) at low exogenous doses, necessitating ultra-sensitive detection limits (≤0.1 adducts/10⁸ nucleotides) .
Q. How can mass spectrometry parameters be optimized to minimize interference from co-eluting DNA modifications?
- Collision energy tuning : Perform stepped collision energy experiments to identify optimal fragmentation pathways for THBG-d6 (e.g., m/z 255 → 152 transition).
- High-resolution separation : Use nanoLC with 2-µm particle columns to resolve isobaric adducts (e.g., N7- vs. N1-alkylguanine).
- Ion mobility spectrometry : Differentiate adducts by collision cross-section (CCS) when chromatographic separation is insufficient .
Q. What statistical approaches are recommended for analyzing dose-response relationships in adduct formation?
- Linear mixed-effects models : Account for intra-subject variability in longitudinal studies.
- Bootstrap resampling : Estimate confidence intervals for low-abundance adducts where Gaussian assumptions fail.
- Benchmark dose (BMD) modeling : Derive point-of-departure values for risk assessment by fitting adduct counts to exponential or power-law curves .
Methodological Challenges and Solutions
Q. How do researchers address the low recovery of THBG-d6 during DNA extraction?
- Internal standardization : Spike THBG-d6 at the digestion step (not post-extraction) to correct for losses.
- Carrier agents : Add inert proteins (e.g., bovine serum albumin) to reduce surface adsorption in low-DNA samples.
- Quality controls : Use synthetic oligonucleotides with site-specific THBG modifications to validate recovery rates .
Q. What validation criteria are critical for LC-MS/MS adduct quantification?
- Linearity : R² ≥0.98 across three orders of magnitude.
- Limit of quantitation (LOQ) : Signal-to-noise ratio ≥10 at 0.1 adducts/10⁸ nucleotides.
- Inter-day precision : ≤20% coefficient of variation for replicate analyses.
- Ion suppression tests : Compare matrix-matched vs. solvent standards to assess ionization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
